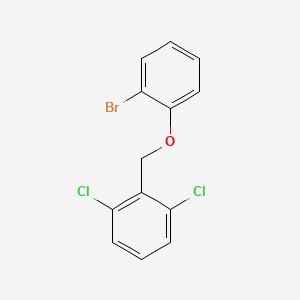

2-Bromophenyl-(2,6-dichlorobenzyl)ether

Description

Overview of Ether Linkages in Organic Chemistry

Ethers are a fundamental class of organic compounds defined by the presence of an oxygen atom connected to two alkyl or aryl groups, represented by the general formula R-O-R'. masterorganicchemistry.com The ether linkage, a C-O-C bond, is a common structural motif in a vast array of natural products, pharmaceuticals, and industrial chemicals. nih.govbeilstein-journals.org Historically, ethers like diethyl ether were among the first anesthetics, highlighting their importance in medicine. nih.gov

Structurally, the C-O-C bond in ethers is bent, with a bond angle of approximately 111° in dimethyl ether. masterorganicchemistry.com The oxygen atom is sp³ hybridized, similar to water and alcohols. masterorganicchemistry.com While generally considered to be of low reactivity, especially when compared to more reactive functional groups, this relative inertness makes ethers excellent solvents for a wide range of organic reactions. nih.govnih.gov They are typically unreactive towards bases but can be cleaved by strong acids. khanacademy.org

The synthesis of ethers is a well-established area of organic chemistry. The Williamson ether synthesis, a reaction between an alkoxide and a primary alkyl halide, is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.comwikipedia.org Another important method, particularly for aryl ethers, is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. nih.govbeilstein-journals.org

Significance of Halogenated Organic Compounds in Environmental and Synthetic Contexts

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense importance in both environmental and synthetic chemistry. Their applications are widespread, ranging from pharmaceuticals and agrochemicals to flame retardants and polymers. scielo.org.mxucl.ac.uk Many clinically useful drugs contain halogens; for example, the chlorine-containing antibiotic chloramphenicol (B1208) is effective against typhoid fever, and the synthetic halogen compound chloroquine (B1663885) is used to treat malaria. youtube.com

In synthetic chemistry, the introduction of halogen atoms into organic molecules is a crucial transformation. scielo.org.mx Halogenated compounds serve as versatile intermediates, with the halogen atom acting as a good leaving group in nucleophilic substitution reactions or participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. scielo.org.mxucl.ac.uk

From an environmental perspective, the persistence of many halogenated organic compounds is a significant concern. wikipedia.orgedubirdie.com Their stability, which is often a desirable trait for industrial applications, can lead to their accumulation in the environment, posing risks to ecosystems and human health. edubirdie.com For instance, certain volatile halogenated compounds have been implicated in the depletion of the ozone layer. pdx.edu This has led to extensive research into the environmental fate, effects, and remediation of these compounds. illinois.edu

Specific Research Rationale for 2-Bromophenyl-(2,6-dichlorobenzyl)ether

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the broader context of research into halogenated diaryl ethers. This class of compounds is recognized as a "privileged scaffold" in drug and agrochemical discovery due to its presence in numerous biologically active molecules. nih.gov

The unique substitution pattern of this compound, with a bromine atom on one phenyl ring and two chlorine atoms on the benzyl (B1604629) group, suggests a molecule designed to explore structure-activity relationships (SAR) in several key areas:

Medicinal Chemistry: The diaryl ether motif is found in compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The specific halogenation pattern of this compound could be designed to modulate the binding affinity and selectivity for a particular biological target. Halogen bonds, which are noncovalent interactions involving a halogen atom, are increasingly recognized as important in drug-receptor interactions. acs.org The bromine and chlorine atoms in this molecule could participate in such interactions, potentially enhancing its therapeutic efficacy.

Agrochemical Research: Similar to medicinal chemistry, diaryl ethers are a prominent feature in many herbicides, fungicides, and insecticides. nih.gov The synthesis of novel halogenated diaryl ethers like this compound is a common strategy to discover new and more effective crop protection agents.

Materials Science: Halogenated organic compounds are used in the development of new materials with specific properties, such as flame retardancy. The high halogen content of this compound could make it a candidate for such applications.

The synthesis of this compound would also serve to expand the library of available halogenated diaryl ethers for screening in various biological assays, contributing to the discovery of new lead compounds in drug and agrochemical development.

Detailed Research Findings

Due to the limited specific research on this compound, this section will focus on the plausible synthesis and predicted properties based on established chemical principles and data from closely related compounds.

Proposed Synthesis

A likely synthetic route to this compound is the Williamson ether synthesis . This well-established method involves the reaction of a phenoxide with an alkyl halide. wikipedia.org In this case, the synthesis would proceed in two steps:

Formation of the Phenoxide: 2-Bromophenol (B46759) would be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium 2-bromophenoxide.

Nucleophilic Substitution: The resulting phenoxide would then act as a nucleophile, attacking the benzylic carbon of 2,6-dichlorobenzyl bromide in an Sₙ2 reaction to form the desired ether product.

The reaction would likely be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the Sₙ2 reaction.

An alternative approach would be the Ullmann condensation , which is particularly useful for the synthesis of diaryl ethers. beilstein-journals.org However, given that one of the components is a benzyl halide, the Williamson ether synthesis is generally the more direct and commonly employed method. masterorganicchemistry.com

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₃H₉BrCl₂O | Based on the constituent atoms. |

| Molecular Weight | 332.02 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Likely a white to off-white solid | Many similar polyhalogenated aromatic compounds are solids at room temperature. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, acetone, ethyl acetate) | The nonpolar, aromatic nature of the molecule suggests poor solubility in water and good solubility in organic solvents. |

| Boiling Point | High | The high molecular weight and polarity of the C-Br and C-Cl bonds would lead to a high boiling point. |

| Melting Point | Moderately high | The presence of multiple halogen atoms can lead to efficient crystal packing, resulting in a higher melting point. |

Predicted Spectral Data

The structure of this compound could be confirmed using various spectroscopic techniques.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Aromatic Protons | 6.8 - 7.6 | The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the halogen atoms and the ether linkage. Protons on the 2,6-dichlorobenzyl ring would likely appear as a multiplet, while those on the 2-bromophenyl ring would show distinct splitting patterns. |

| Methylene (B1212753) Protons (-CH₂-) | ~5.2 | The benzylic protons adjacent to the ether oxygen would be deshielded and appear at a characteristic downfield shift. pdx.edu |

| ¹³C NMR | ||

| Aromatic Carbons | 110 - 160 | The aromatic carbons would resonate in the typical downfield region, with the carbons bonded to the halogens and the ether oxygen showing distinct chemical shifts. |

| Methylene Carbon (-CH₂-) | ~70 | The benzylic carbon would be deshielded by the adjacent oxygen atom. |

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage (around 1250-1000 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), and C-Cl and C-Br stretching vibrations in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and two chlorine atoms.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-bromophenoxy)methyl]-1,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-4-1-2-7-13(10)17-8-9-11(15)5-3-6-12(9)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCXUWOFMQVIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=C(C=CC=C2Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromophenyl 2,6 Dichlorobenzyl Ether

Established Etherification Reactions

The formation of the ether bond in 2-Bromophenyl-(2,6-dichlorobenzyl)ether is typically achieved through nucleophilic substitution, where an alkoxide (or phenoxide) displaces a leaving group from an alkyl or benzyl (B1604629) halide.

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgbyjus.com The reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 2-bromophenoxide salt with a 2,6-dichlorobenzyl halide.

The general approach is valued for its broad scope. wikipedia.org It can be used to create a wide variety of ethers, and even intramolecular versions of the reaction are effective for synthesizing cyclic ethers like epoxides from halohydrins. wikipedia.org

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism is a concerted process, meaning the bond formation and bond breaking occur in a single step. wikipedia.org

The reaction is initiated by the deprotonation of an alcohol (or phenol) to form its conjugate base, an alkoxide (or phenoxide). This is necessary because neutral alcohols are generally poor nucleophiles for SN2 reactions. masterorganicchemistry.com The resulting alkoxide is a much stronger nucleophile and attacks the electrophilic carbon atom of the alkyl halide. wikipedia.orgmasterorganicchemistry.com This attack occurs from the backside relative to the leaving group (typically a halide), leading to an inversion of stereochemical configuration if the carbon is a chiral center. masterorganicchemistry.commasterorganicchemistry.com A transition state is formed where there are partial bonds between the carbon, the incoming nucleophile, and the departing leaving group. masterorganicchemistry.com

The success of the Williamson ether synthesis is highly dependent on the structure of the reactants, as side reactions can compete with the desired SN2 pathway. teachthemechanism.com

The Alkyl Halide: The alkylating agent must be a good substrate for SN2 reactions. wikipedia.org Primary alkyl halides and methyl halides are the best choices as they are least sterically hindered. masterorganicchemistry.com For the synthesis of this compound, 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzyl bromide would be suitable primary benzylic halides. Secondary alkyl halides can also be used, but they often lead to a mixture of substitution and elimination products. masterorganicchemistry.com Tertiary alkyl halides are not suitable as they will primarily undergo an E2 elimination reaction in the presence of the strongly basic alkoxide, forming an alkene instead of an ether. masterorganicchemistry.comnumberanalytics.com The reactivity of the halide also plays a role, with iodides being more reactive than bromides, which are more reactive than chlorides (R-I > R-Br > R-Cl). francis-press.com

The Alkoxide: The alkoxide can be primary, secondary, or even tertiary. wikipedia.orgbyjus.com However, a bulky or sterically hindered alkoxide can act as a base rather than a nucleophile, promoting the elimination pathway, especially when paired with a sterically hindered alkyl halide. teachthemechanism.com In the proposed synthesis, the 2-bromophenoxide is relatively unhindered.

Reaction Conditions:

Base and Solvent: The alkoxide is generated by treating the corresponding alcohol with a strong base. Sodium hydride (NaH) or potassium hydride (KH) are often used to irreversibly deprotonate the alcohol. masterorganicchemistry.comnumberanalytics.com For aryl ethers, weaker bases like NaOH, KOH, or K₂CO₃ can also be effective. libretexts.org The choice of solvent is also critical. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are preferred as they solvate the cation, increasing the nucleophilicity of the alkoxide anion and minimizing side reactions. numberanalytics.comnumberanalytics.com

Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination side reactions. numberanalytics.com Therefore, the temperature must be carefully controlled based on the specific reactants.

Hypothetical Synthesis of this compound via Williamson Synthesis

| Reactant 1 (Phenol) | Reactant 2 (Halide) | Base | Solvent | Product |

|---|

This table represents a hypothetical reaction based on the principles of the Williamson ether synthesis.

An alternative method for preparing ethers, particularly from alkenes, is the alkoxymercuration-demercuration reaction. byjus.comjove.com This two-step process allows for the Markovnikov addition of an alcohol across a carbon-carbon double bond, yielding an ether without the risk of carbocation rearrangements that can occur in simple acid-catalyzed additions. libretexts.orgbyjus.com

The reaction begins with the alkene reacting with the alcohol in the presence of a mercury salt, typically mercuric acetate (B1210297) or mercuric trifluoroacetate, to form a stable mercurinium ion intermediate. libretexts.orglibretexts.org The alcohol then acts as a nucleophile, attacking the more substituted carbon of the former double bond in an anti-addition fashion. libretexts.orglibretexts.org The final step involves demercuration, where the C-Hg bond is replaced with a C-H bond using a reducing agent like sodium borohydride (B1222165) (NaBH₄). libretexts.orgmasterorganicchemistry.com

This method is not directly applicable to the synthesis of this compound from its primary precursors, 2-bromophenol (B46759) and a 2,6-dichlorobenzyl halide, as it requires an alkene as a starting material.

Williamson Ether Synthesis: Reaction Principles and Scope

Precursor Synthesis for this compound

The successful synthesis of the target ether is predicated on the availability of its key precursors.

2-Bromophenol is a critical starting material. Several methods exist for its preparation:

Bromination of Phenol (B47542): Direct bromination of phenol can yield a mixture of ortho- and para-bromophenol. teachthemechanism.com Controlling the reaction conditions, such as the solvent (e.g., carbon disulfide, acetic acid) and temperature, can influence the ratio of the isomers. teachthemechanism.com

From 2-Bromoaniline (B46623): 2-Bromophenol can be synthesized from 2-bromoaniline via a diazotization reaction followed by heating. masterorganicchemistry.com

From Organoboronic Acids: A modern approach involves the reaction of 2-bromophenylboronic acid with reagents like [bis(acetoxy)iodo]benzene in the presence of a base like triethylamine (B128534) to yield 2-bromophenol. masterorganicchemistry.com

The other precursor, a 2,6-dichlorobenzyl halide, can be prepared from 2,6-dichlorotoluene (B125461).

2,6-Dichlorobenzyl Bromide: This compound is an important intermediate for various bioactive molecules. nih.gov It can be synthesized via the benzylic bromination of 2,6-dichlorotoluene. nih.gov A green chemistry approach utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the bromine source under light irradiation in a microchannel reactor, achieving high yields. nih.govacs.org

2,6-Dichlorobenzyl Chloride: This precursor can be synthesized by the chlorination of 2,6-dichlorotoluene under light conditions, often in the presence of a catalyst. google.com

Summary of Precursor Synthesis Reactions

| Precursor | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 2-Bromophenol | Phenol | Br₂ | Electrophilic Aromatic Substitution |

| 2,6-Dichlorobenzyl bromide | 2,6-Dichlorotoluene | HBr, H₂O₂, light | Free Radical Bromination |

This table provides a summary of common synthetic routes for the necessary precursors.

Synthesis of 2,6-Dichlorobenzyl Halide Derivatives

The formation of 2,6-dichlorobenzyl halides, such as 2,6-dichlorobenzyl bromide and 2,6-dichlorobenzyl chloride, is a critical precursor step. These compounds are typically synthesized from 2,6-dichlorotoluene.

Methods for Selective Halogenation

The selective halogenation of 2,6-dichlorotoluene is a primary route to obtaining the corresponding benzyl halides. This process involves the substitution of a hydrogen atom on the methyl group with a halogen.

One approach involves the direct chlorination of 2,6-dichlorotoluene. google.com A method has been developed where 2,6-dichlorotoluene is dissolved in a solvent, a catalyst is added, and chlorine gas is introduced under light conditions. google.com This process can achieve a reaction yield of up to 90% or more, with a product purity exceeding 99%. google.com Catalysts such as phosphorus trichloride (B1173362) can be used for direct chlorination. google.com The reaction end gas is typically absorbed by water, and the final product is obtained after washing, alkali cleaning, and crystallization. google.com

For the synthesis of 2,6-dichlorobenzyl bromide, a green and safe process has been developed utilizing a microchannel reactor. acs.org This method employs photocatalytic oxidative benzylic bromination of 2,6-dichlorotoluene (DCT) with hydrogen peroxide (H₂O₂) as the oxidant and hydrobromic acid (HBr) as the bromine source under light irradiation. acs.org Under optimized conditions, this process can achieve a conversion of DCT up to 98.1% with a yield of 2,6-dichlorobenzyl bromide (DCBB) of 91.4%. acs.org

Recent advancements in halogenation also include visible-light-induced methods. mdpi.com These techniques have been shown to be effective for the bromination of various substrates, including toluene (B28343) derivatives, with good to excellent yields. mdpi.com

Table 1: Comparison of Halogenation Methods for 2,6-Dichlorotoluene

| Method | Reagents | Catalyst/Conditions | Yield | Purity | Reference |

| Direct Chlorination | 2,6-Dichlorotoluene, Chlorine Gas | Phosphorus Trichloride, Light | >90% | >99% | google.com |

| Photocatalytic Bromination | 2,6-Dichlorotoluene, H₂O₂, HBr | Light Irradiation, Microchannel Reactor | 91.4% (DCBB) | Not specified | acs.org |

Hydrolysis and Esterification Routes to Benzyl Alcohols and Halides

An alternative pathway to 2,6-dichlorobenzyl halides involves the initial synthesis of 2,6-dichlorobenzyl alcohol, which can then be converted to the corresponding halide. Several methods are known for producing benzyl alcohols from benzyl halides, including hydrolysis with dilute alkali solutions or through an acetate intermediate. google.comgoogleapis.com

A common industrial process for producing 2,6-dichlorobenzyl alcohol involves reacting 2,6-dichlorobenzyl chloride with anhydrous sodium acetate in the presence of a phase transfer catalyst to form 2,6-dichlorobenzyl acetate. google.comgoogleapis.com This acetate is then hydrolyzed, typically with an aqueous sodium hydroxide (B78521) solution at temperatures between 80 to 110°C, to yield 2,6-dichlorobenzyl alcohol. google.comgoogleapis.com The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, is crucial for the efficiency of the acetate formation step. google.comgoogleapis.com This process can achieve high production rates of the acetate (e.g., 99.5%) and high yields of the final alcohol (e.g., 96.3%) with high purity (e.g., 99.8%). google.comgoogleapis.com

Once 2,6-dichlorobenzyl alcohol is obtained, it can be converted to the desired 2,6-dichlorobenzyl halide through standard halogenation reactions, for example, by treatment with a hydrohalic acid or other halogenating agents.

Advanced Synthetic Techniques and Optimization

To improve the efficiency and yield of the etherification step to form this compound, several advanced synthetic techniques can be employed.

Application of Phase Transfer Catalysis for Ether Synthesis

Phase transfer catalysis (PTC) is a highly effective technique for conducting Williamson ether synthesis, particularly in industrial settings. wikipedia.org It facilitates the reaction between two reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgslideshare.net The catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports the nucleophile (in this case, the deprotonated 2-bromophenol) from the aqueous phase to the organic phase where it can react with the 2,6-dichlorobenzyl halide. crdeepjournal.orgslideshare.net

This method offers several advantages, including the elimination of the need for anhydrous conditions and the use of less expensive bases like sodium hydroxide. researchgate.net PTC can significantly increase reaction rates and yields. researchgate.netgoogle.com For instance, the synthesis of dihalogenated aromatic ethers using PTC in an aqueous sodium hydroxide solution with a brominated hydrocarbon has been shown to achieve yields of over 90% and purities greater than 95%. google.com The use of PTC in the synthesis of various ethers has been well-documented, demonstrating its broad applicability and efficiency. crdeepjournal.orgresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) in Etherification

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions, including ether synthesis. ijpsjournal.comnih.gov Microwave irradiation can lead to rapid heating of the reaction mixture, resulting in significantly shorter reaction times and often higher yields compared to conventional heating methods. ijpsjournal.comnih.gov

In the context of etherification, MAOS can be particularly beneficial. For example, the synthesis of various heterocyclic compounds has been achieved with high yields in very short reaction times (e.g., 2-6 minutes) under microwave irradiation. ijpsjournal.com Some syntheses that would typically require several hours of reflux can be completed in a matter of minutes. omicsonline.org This technique has been successfully applied to a wide range of reactions, including the synthesis of 2-aryl-2-oxazolines and other cyclic iminoethers, demonstrating its potential for the synthesis of this compound. organic-chemistry.org The use of microwave irradiation can also enable solvent-free reactions, contributing to greener chemistry principles. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

| Reaction Time | Hours | Minutes | ijpsjournal.comomicsonline.org |

| Yield | Moderate to Good | Good to Excellent | ijpsjournal.comnih.gov |

| Conditions | Often requires high temperatures and longer durations | Milder conditions, rapid heating | ijpsjournal.com |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free | nih.gov |

Solvent Effects and Reaction Conditions Optimization

The choice of solvent and other reaction conditions plays a crucial role in the outcome of the Williamson ether synthesis. wikipedia.org Protic solvents and apolar solvents tend to slow down the reaction rate by reducing the availability of the free nucleophile. wikipedia.org For this reason, polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly used and can significantly accelerate the reaction. wikipedia.org The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has also been shown to dramatically increase the yield of ethers compared to using an excess of the alcohol as the solvent. researchgate.net

The reaction temperature is another critical parameter. A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org Optimization of the base is also important. While strong bases like sodium hydride are effective, milder bases like potassium carbonate can also be used, often in conjunction with a polar aprotic solvent. wikipedia.org Careful control of these conditions is necessary to maximize the yield of the desired ether and minimize side reactions, such as elimination of the alkylating agent. wikipedia.org

Strategies for Improving Reaction Yield and Purity

The synthesis of this compound, typically achieved through a Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide. The yield and purity of this reaction are highly dependent on a range of factors, from the choice of reagents and solvents to the specific reaction conditions and purification methods employed. Strategic optimization of these parameters is crucial for an efficient and clean synthesis.

The primary reaction for forming this compound involves the nucleophilic substitution of a halide from 2,6-dichlorobenzyl halide by the 2-bromophenoxide ion. The phenoxide is generated in-situ by reacting 2-bromophenol with a suitable base.

A significant challenge in this synthesis is the potential for side reactions. Since the alkoxide (phenoxide) is a strong base, elimination reactions can compete with the desired substitution, particularly if the alkyl halide is sterically hindered. theaic.org However, the use of a primary benzyl halide like 2,6-dichlorobenzyl chloride or bromide favors the SN2 pathway, which leads to the desired ether. masterorganicchemistry.comchem-station.com

Key strategies to enhance the reaction's success focus on several areas: the choice of base and solvent, reaction temperature, the use of catalysts, and post-reaction purification techniques.

Optimizing Reaction Conditions:

The selection of an appropriate base and solvent system is critical for maximizing the yield. Strong bases are required to deprotonate the phenol, but their strength and the nature of the solvent can influence the reaction rate and the prevalence of side products. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. francis-press.com

| Base | Solvent | Temperature (°C) | Reported Effect on Yield |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp to 80°C | Generally high yields due to strong basicity and good solubility. francis-press.com |

| Potassium Carbonate (K₂CO₃) | Acetone / Acetonitrile | Reflux | A weaker base, often used with a phase transfer catalyst to improve reaction rates. |

| Sodium Hydroxide (NaOH) | Toluene / Water | 80-100°C | Used in phase transfer catalysis conditions to facilitate the reaction between the aqueous and organic phases. |

Phase Transfer Catalysis:

Phase transfer catalysis (PTC) is a particularly effective strategy for this type of synthesis. It facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the 2,6-dichlorobenzyl halide is dissolved. slideshare.net This enhances the reaction rate and allows for the use of less expensive bases like sodium hydroxide. Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common phase transfer catalysts. theaic.org

| Catalyst | Base | Solvent System | Advantage |

| Tetrabutylammonium Bromide (TBAB) | NaOH | Toluene/Water | Facilitates reaction between immiscible phases, allowing for milder conditions and potentially higher yields by minimizing side reactions. theaic.org |

| Crown Ethers | Potassium Carbonate | Acetonitrile | Can be highly effective but are often more expensive and may have toxicity concerns. nih.gov |

Purification Strategies:

After the reaction is complete, the crude product will likely contain unreacted starting materials, the salt byproduct (e.g., NaCl or NaBr), and potentially small amounts of side products. A multi-step purification process is typically necessary to achieve high purity.

Work-up: The reaction mixture is typically quenched with water, and the organic layer is separated. This is followed by washing with a dilute base (to remove unreacted phenol) and then with brine.

Solvent Removal: The solvent is removed under reduced pressure.

Chromatography: Column chromatography using silica (B1680970) gel is a common and effective method for separating the desired ether from impurities. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used.

Recrystallization: For achieving very high purity, recrystallization from a suitable solvent (e.g., ethanol (B145695) or heptane) can be employed as a final step.

By carefully selecting the reaction conditions and employing appropriate purification techniques, the yield and purity of this compound can be significantly improved.

Reaction Mechanisms and Chemical Transformations of 2 Bromophenyl 2,6 Dichlorobenzyl Ether

Cleavage Reactions of the Ether Linkage

The ether bond in 2-Bromophenyl-(2,6-dichlorobenzyl)ether represents a primary site for chemical transformation. Its cleavage, typically facilitated by strong acids, can proceed through distinct mechanistic pathways.

Acid-Catalyzed Ether Cleavage Mechanisms (SN1 and SN2 pathways)

The acid-catalyzed cleavage of ethers is a fundamental reaction in organic synthesis. rsc.orgopenstax.org For unsymmetrical ethers like this compound, the reaction pathway, either SN1 or SN2, is determined by the structural characteristics of the groups attached to the oxygen atom. rsc.orgopenstax.org The initial step in both mechanisms involves the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group. numberanalytics.com

The cleavage of the C-O bond can then proceed via two main pathways:

SN1 Pathway: This pathway is favored when one of the alkyl groups can form a stable carbocation. rsc.orgopenstax.org In the case of this compound, the benzylic carbon attached to the 2,6-dichlorophenyl group can potentially form a benzylic carbocation. The stability of this carbocation is a critical factor. While benzylic carbocations are generally stable due to resonance, the presence of two electron-withdrawing chlorine atoms at the ortho positions of the benzyl (B1604629) ring will destabilize this carbocation, making the SN1 pathway less favorable than for an unsubstituted benzyl ether. koreascience.krnih.gov

SN2 Pathway: This pathway involves a backside attack by a nucleophile on the less sterically hindered carbon atom adjacent to the ether oxygen. openstax.orglibretexts.org In this molecule, the benzylic carbon is more sterically hindered than the carbon on the phenyl ring. However, nucleophilic attack on an sp²-hybridized carbon of an aromatic ring is generally disfavored. libretexts.org Therefore, the SN2 attack would preferentially occur at the benzylic carbon.

Given the electronic destabilization of the benzylic carbocation by the chloro groups, the SN2 mechanism is a likely pathway for the cleavage of this compound. The reaction would result in the formation of 2-bromophenol (B46759) and 2,6-dichlorobenzyl halide.

Table 1: Factors Influencing the Ether Cleavage Mechanism of this compound

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Predicted Dominant Pathway |

| Benzylic Carbon | Potentially stable carbocation, but destabilized by electron-withdrawing Cl groups. | Susceptible to nucleophilic attack, though sterically hindered. | SN2 is more probable due to carbocation destabilization. |

| Aryl Carbon | Phenyl cation is highly unstable. | Attack on sp² carbon is disfavored. | Cleavage at the aryl C-O bond is unlikely. |

Nucleophilic Attack on the Ether Carbon

Following the protonation of the ether oxygen, a nucleophile, typically the conjugate base of the strong acid used (e.g., Br⁻ or I⁻), attacks one of the electrophilic carbon atoms adjacent to the oxygen. rsc.org

In the context of this compound, the two potential sites for nucleophilic attack are the benzylic carbon and the carbon of the phenyl ring bonded to the oxygen. As previously mentioned, nucleophilic attack on the sp²-hybridized carbon of the phenyl ring is energetically unfavorable. libretexts.org Therefore, the nucleophilic attack will occur at the benzylic carbon.

The reaction proceeds as follows:

Protonation of the ether oxygen to form an oxonium ion.

Nucleophilic attack by a halide ion (X⁻) on the benzylic carbon.

Cleavage of the C-O bond, leading to the formation of 2-bromophenol and 2,6-dichlorobenzyl halide.

The presence of the electron-withdrawing bromine atom on the phenol (B47542) ring has a minor electronic influence on the ether cleavage reaction compared to the pronounced effects of the substituents on the benzyl ring.

Reactivity of Aromatic Halogen Substituents

The halogen atoms on both aromatic rings of this compound provide sites for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The reactivity of these halogens is influenced by their identity and position on the aromatic rings.

Ortho-Bromine Reactivity on the Phenol Ring

The bromine atom at the ortho position of the phenoxy group is a potential site for cross-coupling reactions. In palladium-catalyzed reactions, the general order of reactivity for aryl halides is I > Br > Cl. rsc.orgnih.govst-andrews.ac.uk This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Therefore, the aryl bromide is significantly more reactive than the aryl chlorides in the molecule.

Ortho, Para-Chlorine Reactivity on the Benzyl Ring

The two chlorine atoms on the benzyl ring, located at the ortho and para positions relative to the ether linkage (and ortho to each other), are less reactive than the bromine atom in typical palladium-catalyzed cross-coupling reactions. rsc.orgnih.govst-andrews.ac.uk While the coupling of aryl chlorides is achievable, it often requires more forcing reaction conditions, such as the use of specialized bulky, electron-rich phosphine (B1218219) ligands and stronger bases, compared to the coupling of aryl bromides. researchgate.netlibretexts.org The steric hindrance provided by the two ortho chlorine atoms can also influence the rate of oxidative addition to the palladium catalyst. nih.gov

Cross-Coupling Reaction Potential (e.g., Palladium-Catalyzed C-C and C-X Coupling)

The differential reactivity of the bromine and chlorine substituents allows for selective functionalization of this compound through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Buchwald-Hartwig reactions. organic-chemistry.orgorganic-chemistry.org

By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple at the more reactive C-Br bond while leaving the C-Cl bonds intact. This selective reactivity is a powerful tool in synthetic organic chemistry for the stepwise construction of complex molecules.

The general mechanism for a palladium-catalyzed cross-coupling reaction involves a catalytic cycle of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br).

Transmetalation: An organometallic reagent (e.g., an organoboron compound in a Suzuki reaction or an organozinc compound in a Negishi reaction) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Table 2: Comparative Reactivity of Halogen Substituents in Palladium-Catalyzed Cross-Coupling

| Halogen Substituent | Position | Relative Reactivity | Factors Influencing Reactivity | Potential for Selective Coupling |

| Bromine | ortho to ether on phenyl ring | High | Lower C-Br bond strength. | High, under standard coupling conditions. |

| Chlorine | ortho, para on benzyl ring | Low | Higher C-Cl bond strength, steric hindrance. | Possible to remain unreacted during selective C-Br coupling. |

Transformations at the Benzylic Position

The benzylic carbon in this compound is activated by the adjacent phenyl ring, making the attached hydrogen atoms susceptible to abstraction. This increased reactivity is attributed to the resonance stabilization of the resulting benzylic radical or cation intermediate. mdpi.comnih.govchemistrysteps.com

Radical Reactions

Radical reactions at the benzylic position are a common strategy for introducing functionality. These reactions are typically initiated by radical initiators or light and proceed via a chain mechanism. numberanalytics.com

The proposed mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the ether, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br2 (generated in low concentrations from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain reaction. numberanalytics.com

Table 1: Representative Conditions for Radical Bromination of Benzylic Positions in Diaryl Ether Analogs

| Substrate Analogy | Reagents & Conditions | Product | Reported Yield (%) | Reference |

| Benzyl Methyl Ether | NBS (1.0 equiv), Benzoyl Peroxide, CCl4, reflux | α-Bromobenzyl Methyl Ether | Not specified | nih.gov |

| Toluene (B28343) | NBS, AIBN, CCl4, reflux | Benzyl Bromide | Not specified | numberanalytics.com |

| Diaryl-substituted Methane | NBS, light (hν), CCl4 | Monobrominated Product | Not specified | nih.gov |

Note: This table presents generalized conditions and outcomes based on reactions of analogous compounds due to the absence of specific experimental data for this compound.

Functional Group Interconversions

The benzylic position, once functionalized, for instance through radical bromination, becomes a versatile handle for a variety of functional group interconversions. These transformations allow for the synthesis of a wide range of derivatives, including alcohols, ketones, and other ethers.

Oxidation to Carbonyl Compounds:

The benzylic methylene (B1212753) group can be oxidized to a carbonyl group, yielding the corresponding ketone. mdpi.comorganic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). masterorganicchemistry.comresearchgate.net The reaction of diarylmethanes with oxygen, mediated by a strong base like t-BuONa, can also yield diaryl ketones. organic-chemistry.org The oxidation of benzylic ethers can lead to the formation of esters or aldehydes depending on the reaction conditions and the stoichiometry of the oxidizing agent. nih.gov

For example, the oxidation of a diarylmethane with CrO3 and periodic acid has been shown to produce the corresponding ketone in excellent yield. organic-chemistry.org Similarly, the oxidation of benzylic ethers with DDQ can yield carbonyl compounds. researchgate.net

Conversion to Alcohols:

The benzylic position can be hydroxylated to form the corresponding secondary alcohol. One method involves the formation of a benzylic mesylate using bis(methanesulfonyl) peroxide, followed by hydrolysis to the alcohol. nih.gov This method has shown high selectivity for mono-oxygenation. Alternatively, if a benzylic bromide has been formed, it can be converted to an alcohol via nucleophilic substitution with a hydroxide (B78521) source, a reaction that can proceed through an SN1 or SN2 mechanism depending on the substrate and conditions. chemistrysteps.com

Table 2: Potential Functional Group Interconversions at the Benzylic Position of this compound Derivatives

| Starting Material Functional Group | Reagents & Conditions | Product Functional Group | Reported Yield (%) (Analogous Systems) | Reference |

| -CH2- | CrO3, H5IO6, CH3CN | -C(O)- | ~95% | organic-chemistry.org |

| -CH2- | t-BuONa, O2, DMSO | -C(O)- | ~88-96% | mdpi.comorganic-chemistry.org |

| -CH2- | 1. (MsO)2O2; 2. H2O | -CH(OH)- | ~82% | nih.gov |

| -CH(Br)- | NaOH, H2O/Dioxane | -CH(OH)- | Not specified | chemistrysteps.com |

| -CH(Br)- | R'OH, Base | -CH(OR')- | Not specified | General FGI |

Note: This table illustrates potential transformations and yields based on analogous systems due to the lack of specific experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 2 Bromophenyl 2,6 Dichlorobenzyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometric and electronic properties. For a molecule like 2-Bromophenyl-(2,6-dichlorobenzyl)ether, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its optimized molecular geometry. bohrium.comresearchgate.net This process yields key structural parameters.

Interactive Table: Hypothetical DFT-Calculated Geometrical Parameters (Note: The following data is illustrative of typical DFT output and is not based on actual research for the specific compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | ~ 1.37 Å |

| Bond Length | C-Br | ~ 1.90 Å |

| Bond Length | C-Cl | ~ 1.74 Å |

| Bond Angle | C-O-C (ether) | ~ 118° |

| Dihedral Angle | Phenyl Ring 1 - O - C - Phenyl Ring 2 | Variable |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov For this compound, one would expect to see negative potential around the electronegative oxygen and halogen atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netresearchgate.net A small energy gap suggests high reactivity and polarizability. researchgate.net From the HOMO and LUMO energy values, global reactivity descriptors can be calculated.

Interactive Table: Hypothetical FMO and Reactivity Data (Note: The following data is illustrative and not based on actual research for the specific compound.)

| Parameter | Abbreviation | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -0.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Electronegativity | χ | 3.5 to 4.0 |

Molecular Modeling and Simulation

Molecular modeling and simulations extend beyond single-molecule quantum calculations to explore conformational possibilities and intermolecular forces that govern the properties of the compound in a condensed phase.

Due to the rotational freedom around the ether linkage (C-O-C), this compound can exist in various conformations. A conformational analysis would be performed by systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. researchgate.net This analysis identifies the lowest energy conformers (the most stable structures) and the energy barriers between them, which is crucial for understanding the molecule's flexibility and its predominant shapes.

Solvation Effects and Water Dynamics (e.g., WaterMap Analysis for theoretical binding)

No specific studies employing WaterMap analysis or other explicit solvation models for this compound were identified. This type of analysis is crucial for understanding how water molecules in a protein's binding site mediate the interaction between a ligand and its target. By calculating the thermodynamic properties of water molecules, WaterMap can identify favorable and unfavorable hydration sites, guiding the design of ligands that can displace unstable water molecules upon binding, thus improving binding affinity. The absence of such a study for this compound means that its detailed interactions within a biological water-filled cavity remain theoretically uncharacterized in the public domain.

Structure-Based Design and In Silico Screening Methodologies

Structure-based design and in-silico screening are powerful tools in modern drug discovery, allowing for the efficient exploration of vast chemical spaces to identify potential drug candidates.

Virtual Library Generation and Enumeration

There is no available information on the generation or enumeration of virtual libraries based on the this compound scaffold. This process would typically involve creating a large, diverse collection of virtual compounds by systematically modifying the core structure. These libraries are then used in virtual screening campaigns to identify molecules with a higher probability of being active against a specific biological target.

Ligand-Based and Structure-Based Pharmacophore Modeling

Specific pharmacophore models for this compound have not been published. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor.

Ligand-based pharmacophore modeling would involve analyzing a set of known active compounds with similar structural features to derive a common pharmacophore hypothesis.

Structure-based pharmacophore modeling derives the model from the interactions observed in a crystal structure of the target protein bound to a ligand. acs.org

Without a known biological target or a set of active analogues for this compound, the development of a specific pharmacophore model is not feasible. General ligand-based pharmacophore modeling approaches often define features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings to build a model. nih.gov

Chemical Space Exploration Techniques

No studies detailing the exploration of the chemical space around this compound were found. This advanced computational technique involves navigating the vast multidimensional space of all possible molecules to discover novel compounds with desired properties. It often employs methods like generative models and evolutionary algorithms to design new molecules based on a set of learned rules and objectives.

Structure Reactivity Relationships and Analogous Chemical Behavior

Influence of Halogenation Pattern on Ether Bond Stability and Reactivity

The stability of the ether bond (C-O-C) in 2-Bromophenyl-(2,6-dichlorobenzyl)ether is significantly influenced by the electronic effects of the halogen atoms on both the phenyl and benzyl (B1604629) rings. The oxygen atom of the ether possesses lone pairs of electrons which can be delocalized into the attached aromatic ring, an effect known as resonance or p-π conjugation. libretexts.org However, this is counteracted by the strong inductive electron-withdrawing effect of the halogen substituents (bromine and chlorine). libretexts.org

In the 2-bromophenyl ring, the bromine atom exerts a strong inductive effect, withdrawing electron density from the ring and, by extension, from the ether oxygen. Simultaneously, it can donate electron density via resonance. stpeters.co.in For halogens, the inductive effect typically predominates, making the ring electron-deficient compared to benzene (B151609). libretexts.org On the other side, the 2,6-dichlorobenzyl group features two chlorine atoms. Their powerful inductive effects decrease the electron density on the benzyl ring, which in turn influences the benzylic carbon and the adjacent ether oxygen.

Furthermore, in reactions involving α-lithiation at the benzylic carbon, the stability of the resulting organolithium intermediate is crucial. Studies on analogous aryl benzyl ethers show that these intermediates can be stabilized and trapped before undergoing rearrangement, indicating a certain level of stability in the ether structure under specific reaction conditions. nih.gov

Effects of Substituent Position on Aromatic Ring Reactivity

Halogens are classified as deactivating groups due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles than benzene. minia.edu.eg However, they are also ortho-para directors because their lone pairs can be donated via resonance, which helps to stabilize the cationic intermediate (the sigma complex) formed during an attack at the ortho and para positions. stpeters.co.in

On the 2-Bromophenyl Ring: The bromine atom at position 2 deactivates the ring. It will direct incoming electrophiles primarily to the para position (position 5) and to a lesser extent, the ortho position (position 6). The position ortho to the bromine and meta to the ether linkage (position 3) is also a potential site of substitution, though generally less favored.

On the 2,6-Dichlorobenzyl Ring: The two chlorine atoms at positions 2 and 6 strongly deactivate this ring towards electrophilic substitution. Their combined inductive effects significantly reduce the ring's electron density. Furthermore, the positions ortho and para to the benzyl-ether group (positions 3, 5, and 4 respectively) are sterically hindered by the adjacent chlorine atoms. Any electrophilic attack on this ring would be significantly slower than on the bromophenyl ring and would likely favor the less hindered positions 4 and, to a minimal extent, 3 or 5.

The following table summarizes the electronic and directing effects of the substituents on each aromatic ring.

| Ring | Substituent(s) | Electronic Effect | Reactivity towards EAS | Directing Influence |

| Phenyl Ring | Ether (-O-CH₂Ar') | Activating (Resonance Donation) | Activating | Ortho, Para |

| 2-Bromo (-Br) | Deactivating (Inductive Withdrawal) | Deactivating | Ortho, Para | |

| Benzyl Ring | Benzyl-Ether (-CH₂-OAr) | Weakly Activating/Deactivating | Weakly Activating | Ortho, Para |

| 2,6-Dichloro (-Cl) | Strongly Deactivating (Inductive Withdrawal) | Strongly Deactivating | Meta (relative to each other) |

Comparative Analysis of Halogenated Aryl-Benzyl Ethers

Brominated diphenyl ethers (BDEs) are a class of structurally related compounds that have been used as flame retardants. epa.gov While both this compound and BDEs are halogenated diaryl ethers, a critical structural difference exists: the presence of a methylene (B1212753) (-CH₂-) bridge in the benzyl ether.

Structural Flexibility: The C-O-C bond angle in diphenyl ethers is relatively fixed. In contrast, the C-O-C-C linkage in a benzyl ether introduces an sp³-hybridized carbon, allowing for significantly more rotational freedom and conformational flexibility. This flexibility can impact how the molecule interacts with its environment or biological systems.

Reactivity: The primary reactive sites differ. In BDEs, reactivity often involves electrophilic substitution on the aromatic rings or reductive debromination. epa.gov In this compound, the benzylic C-H bonds of the methylene bridge present an additional site of reactivity, susceptible to radical halogenation or oxidation. Furthermore, the benzylic C-O bond can be cleaved under conditions that would not affect the more stable aryl C-O bonds in a diphenyl ether. youtube.com

Electronic Separation: The methylene spacer in the benzyl ether partially isolates the two aromatic rings electronically. While inductive effects can be transmitted through the sigma bonds, the resonance communication that can occur directly through the ether oxygen in diphenyl ethers is disrupted.

Comparing this compound with other dichlorobenzyl derivatives, such as 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzyl thiol derivatives, highlights the role of the atom attached to the benzylic carbon.

2,6-Dichlorobenzyl Chloride: This compound is a reactive alkylating agent. The chlorine atom is a good leaving group in nucleophilic substitution reactions (Sₙ1 and Sₙ2). youtube.com In comparison, the 2-bromophenoxy group in our target compound is a poorer leaving group than a chloride anion. Therefore, direct nucleophilic substitution at the benzylic carbon of this compound would require more forcing conditions than for 2,6-dichlorobenzyl chloride.

Dichlorobenzyl Thioethers: The sulfur analogue, a 2-Bromophenyl-(2,6-dichlorobenzyl)thioether, would exhibit different reactivity. The C-S bond is generally weaker and more polarizable than the C-O bond. Reactions of benzyl aryl sulfides with halogenating agents can lead to cleavage of the benzylic C-S bond or reactions at the sulfur atom. acs.org The ether, being less nucleophilic than a sulfide, would be less prone to reactions centered on the heteroatom itself.

The following table provides a comparative overview of these structures.

| Feature | This compound | Brominated Diphenyl Ether (BDE) | 2,6-Dichlorobenzyl Chloride |

| Linkage | -O-CH₂- | -O- | -CH₂-Cl |

| Flexibility | High (two rotatable bonds) | Moderate (one rotatable bond) | High (one rotatable bond) |

| Primary Reactive Site | Benzylic C-H, Benzylic C-O, Aromatic Rings | Aromatic Rings, C-Br bonds | Benzylic C-Cl bond |

| Leaving Group at Benzylic Position | 2-Bromophenoxide (poor) | N/A | Chloride (good) |

Stereochemical Implications in Reactions Involving Chiral Centers (if formed)

The benzylic carbon in this compound is prochiral. It is bonded to two hydrogen atoms, a 2,6-dichlorophenyl group, and a 2-bromophenoxy group. Substitution of one of these hydrogen atoms with a different group would create a chiral center, leading to the formation of enantiomers.

A relevant pathway for this transformation is the deprotonation of the benzylic carbon using a strong base, such as tert-butyllithium (B1211817) (tBuLi), to form an α-lithiated organometallic intermediate. Research on analogous aryl benzyl ethers has shown that these lithiated species can be generated and are stable enough at low temperatures to be trapped by various electrophiles before they undergo other reactions, such as the libretexts.orglumenlearning.com-Wittig rearrangement. nih.gov

The reaction sequence would be:

Deprotonation: A strong base removes a proton from the -CH₂- group, forming a planar, sp²-hybridized carbanion that is stabilized by the adjacent oxygen and aromatic ring.

Electrophilic Attack: The introduction of an electrophile (e.g., an alkyl halide, a carbonyl compound) results in the formation of a new C-C bond at the benzylic position. Since the attack can occur from either face of the planar carbanion intermediate, a racemic mixture of enantiomers would typically be formed unless a chiral directing group or catalyst is used.

The libretexts.orglumenlearning.com-Wittig rearrangement is a competing reaction for the α-lithiated intermediate, which also has stereochemical consequences. This rearrangement involves the migration of one of the aryl groups from the oxygen to the adjacent carbanionic carbon, forming a new C-C bond and a tertiary alcohol upon workup. The stereochemical outcome of this rearrangement would depend on the specific mechanism, which can involve concerted or radical pathways. nih.gov The electron-poor nature of the halogenated aryl groups in this compound could influence the favorability and mechanism of such a rearrangement. nih.gov

Environmental and Biological Degradation Pathways Non Human Specific

Photolytic Degradation Mechanisms

Photolytic degradation, or photodegradation, is a key process initiated by the absorption of light energy, typically from sunlight. For halogenated aromatic ethers, this process can lead to the cleavage of chemical bonds and the formation of various degradation products.

The primary photolytic degradation mechanism for compounds structurally similar to 2-Bromophenyl-(2,6-dichlorobenzyl)ether, such as PBDEs, is dehalogenation, specifically debromination. digitellinc.comfunaab.edu.ng This process involves the cleavage of the carbon-halogen bond, leading to the formation of less halogenated congeners. Studies on PBDEs have shown that the rate and extent of photodegradation can be influenced by the degree and position of halogen substitution. chemicalbook.com For instance, higher brominated PBDEs can degrade to form lower brominated, and potentially more mobile, congeners. nih.gov It is plausible that this compound would undergo a similar process, losing its bromine atom and potentially chlorine atoms upon exposure to ultraviolet (UV) radiation.

The surrounding environmental matrix plays a crucial role in the photodegradation process. The presence of organic solvents or natural organic matter, such as humic acids, can influence the reaction kinetics. digitellinc.comresearchgate.net For example, some organic solvents can act as hydrogen donors, facilitating the reductive debromination process. researchgate.net Conversely, the presence of some substances can inhibit photodegradation through light-shielding effects. digitellinc.com In aqueous environments, the formation of reactive oxygen species, such as hydroxyl radicals, can also contribute to the degradation of these compounds. organic-chemistry.org

In addition to dehalogenation, photodegradation can also lead to the cleavage of the ether bond. digitellinc.com This would break down this compound into its constituent aromatic rings, a 2-bromophenol (B46759) derivative and a 2,6-dichlorobenzyl derivative. Research on benzyl (B1604629) phenyl ether, a related compound, has shown that it can undergo photo-Claisen rearrangements in certain media. chemicalbook.com

Microbial Biotransformation and Biodegradation

Microbial activity is a fundamental driver of the breakdown of organic pollutants in the environment. Various microorganisms have demonstrated the ability to metabolize halogenated aromatic compounds, although the efficiency of this process can be highly dependent on the specific compound and the environmental conditions.

Hydroxylation and Dehalogenation Processes

Microbial degradation of halogenated aromatic compounds often proceeds through hydroxylation and dehalogenation reactions. Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the aromatic ring, a reaction typically catalyzed by monooxygenase or dioxygenase enzymes. This initial step often increases the water solubility of the compound and makes it more susceptible to further degradation. For PBDEs, the formation of hydroxylated metabolites (OH-PBDEs) has been widely observed in various organisms. nih.govscience.govresearchgate.netnih.gov It is therefore likely that microorganisms could hydroxylate the aromatic rings of this compound.

Dehalogenation, the removal of halogen atoms, is another critical step in the biodegradation of these compounds. This can occur under both aerobic and anaerobic conditions. Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. nih.gov For a compound like this compound, this could involve the removal of bromine and chlorine atoms. Studies on the anaerobic degradation of a tetrabrominated diphenyl ether (BDE-47) have shown that it can be reductively debrominated to lower brominated congeners. nih.gov Aerobic dehalogenation can also occur, often following an initial oxidative attack on the aromatic ring.

Aromatic Ring Cleavage Pathways

Following initial transformations such as hydroxylation and dehalogenation, the aromatic rings of the molecule can be cleaved. This is a crucial step in the complete mineralization of the compound to carbon dioxide and water. Bacteria capable of degrading aromatic compounds typically employ dioxygenase enzymes to open the aromatic ring. nih.gov The cleavage can occur through different mechanisms, such as ortho- or meta-cleavage, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.gov

While specific studies on the ring cleavage of this compound are not available, the general principles of aromatic compound degradation by bacteria suggest that this would be a plausible fate for its dehalogenated and hydroxylated intermediates. nih.gov The degradation of 2,4-D (2,4-dichlorophenoxyacetic acid), another chlorinated aromatic ether, by various microbial strains has been shown to involve the cleavage of the aromatic ring. mdpi.comnih.gov

Identification of Non-Human Metabolites and Degradation Products

The degradation of this compound in the environment would likely result in a variety of metabolites and degradation products. Based on studies of analogous compounds, these can be broadly categorized.

Table 1: Potential Non-Human Metabolites and Degradation Products of this compound based on Analogous Compound Studies

| Metabolite/Product Type | Formation Pathway | Analogous Compound Examples | Potential Products from Target Compound |

| Dehalogenated Congeners | Photolytic or microbial dehalogenation | Lower brominated PBDEs from higher brominated ones digitellinc.comnih.gov | Phenyl-(2,6-dichlorobenzyl)ether, 2-Bromophenyl-(chlorobenzyl)ether |

| Hydroxylated Metabolites | Microbial hydroxylation | OH-PBDEs from PBDEs science.govresearchgate.netscbt.com | Hydroxylated derivatives of the parent compound or its dehalogenated products |

| Phenolic Compounds | Cleavage of the ether bond | 2,4,5-tribromophenol from BDE-99 science.gov | 2-Bromophenol, 2,6-Dichlorophenol |

| Benzoic Acid Derivatives | Oxidation of the benzyl group | Benzoic acid from dibenzyl ether nih.gov | 2,6-Dichlorobenzoic acid |

Research on the microbial degradation of dibenzyl ether has identified benzoic acid as a key metabolite, formed through the oxidation of the benzyl group. nih.gov Similarly, the degradation of PBDEs has led to the identification of various hydroxylated and debrominated products in environmental samples and laboratory studies. science.govscbt.com

Abiotic Hydrolysis and Oxidation in Environmental Matrices

In addition to photolytic and microbial processes, abiotic hydrolysis and oxidation can contribute to the transformation of this compound in the environment, particularly in water and soil.

Abiotic hydrolysis is the cleavage of a chemical bond by reaction with water. The ether linkage in this compound could be susceptible to hydrolysis, although this process is generally slow for diphenyl ethers under typical environmental pH conditions. However, the presence of certain catalysts or extreme pH conditions could enhance the rate of hydrolysis. Studies on related compounds suggest that hydrolysis is not a dominant degradation pathway for many halogenated diphenyl ethers. nih.gov

Oxidation in environmental matrices can be driven by reactive chemical species such as hydroxyl radicals (•OH), which can be formed through various photochemical and chemical processes. These highly reactive species can attack the aromatic rings and the ether linkage of the molecule. Research on the oxidation of PBDEs has shown that they are relatively resistant to oxidation compared to their hydroxylated metabolites. nih.gov This suggests that once hydroxylation occurs, further oxidative degradation may proceed more readily. The presence of metal ions and other substances in soil and water can also influence the rate and pathway of abiotic oxidation.

Analytical Methodologies for Characterization, Quantification, and Detection

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound like 2-Bromophenyl-(2,6-dichlorobenzyl)ether. These techniques provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the 2-bromophenyl and 2,6-dichlorobenzyl rings, as well as a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons would provide definitive information about the substitution pattern on each ring. For instance, the protons on the 2,6-dichlorobenzyl group would likely appear as a triplet and a doublet, while the protons on the 2-bromophenyl group would exhibit a more complex splitting pattern due to their different chemical environments. The integration of these signals would correspond to the number of protons in each environment. In similar diphenyl ether structures, the chemical shifts for such protons are typically observed in the range of δ 6.8-7.8 ppm. stackexchange.com

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see signals for each of the 13 carbon atoms, though some may overlap. The carbons attached to bromine and chlorine atoms would show characteristic shifts, and the benzylic carbon would be readily identifiable. The chemical shifts of carbons in substituted benzene (B151609) rings are well-documented and can be used to predict the spectrum.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within each aromatic ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom, providing unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), this peak would appear as a characteristic cluster of peaks, with the relative intensities determined by the natural abundance of these isotopes. Fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragment ions corresponding to the 2-bromophenoxy and 2,6-dichlorobenzyl moieties.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which can confirm the molecular formula of C₁₃H₉BrCl₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-O-C stretching: The ether linkage would give rise to strong, characteristic bands, typically in the region of 1250-1000 cm⁻¹.

Aromatic C-H stretching: These would appear above 3000 cm⁻¹.

Aromatic C=C stretching: These would be observed in the 1600-1450 cm⁻¹ region.

C-Br and C-Cl stretching: The carbon-halogen bonds would have characteristic absorptions in the fingerprint region (below 1000 cm⁻¹).

Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of the compound and for quantifying it in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust method for separating and quantifying non-volatile compounds. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic property under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, the purity of a sample or its concentration in a mixture can be accurately determined. The detector, typically a UV detector, would be set to a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC) for Volatile Compounds

Given its molecular weight and structure, this compound may have sufficient volatility to be analyzed by gas chromatography, particularly for assessing the presence of volatile impurities. osha.gov

A GC method would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. The choice of column (e.g., a non-polar or mid-polar stationary phase) would be optimized to achieve good separation from any impurities. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. osha.gov GC-MS would provide both retention time data and mass spectral information for peak identification. General methods for the analysis of polybrominated diphenyl ethers often utilize GC-MS. researchgate.netnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the identification and quantification of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are principal among these methods and would be the anticipated techniques for the analysis of This compound .

In a typical scenario, GC-MS analysis would involve the volatilization of the compound and its separation from a mixture based on its boiling point and interactions with a stationary phase within a capillary column. The separated compound would then be ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that serves as a chemical fingerprint. This spectrum would be characterized by the molecular ion peak and a specific pattern of fragment ions, which could be interpreted to confirm the structure of This compound .

Similarly, LC-MS would be employed, particularly if the compound has lower volatility or thermal instability. In this technique, the compound would be separated in a liquid mobile phase on a solid stationary phase. The eluent would then be introduced into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting mass spectrum would provide molecular weight information and, through tandem mass spectrometry (MS/MS), detailed structural data from the fragmentation of the parent ion.

While specific retention times, fragmentation patterns, and optimized method parameters for This compound are not documented in available literature, the general principles of these hyphenated techniques would form the basis of any analytical method development for its characterization and quantification.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For This compound , if it can be obtained in a crystalline form, single-crystal XRD analysis would provide precise information on its solid-state structure.

This analysis would reveal key structural parameters, including:

Bond lengths and angles between all atoms in the molecule.

The conformation of the molecule, including the dihedral angles between the phenyl rings.

The arrangement of molecules within the crystal lattice, known as crystal packing. This includes the study of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and any potential halogen bonding involving the bromine and chlorine atoms.

Such data is crucial for understanding the physical properties of the compound in its solid state and for structure-activity relationship studies. However, there are no published crystallographic data or detailed XRD studies specifically for This compound in established scientific databases. Therefore, a detailed description of its crystal structure and packing remains speculative pending experimental investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Bromophenyl-(2,6-dichlorobenzyl)ether?

- Methodology : The compound can be synthesized via Williamson ether synthesis. For example, sodium hydride in anhydrous DMF is used to deprotonate the alcohol, followed by reaction with an aryl halide (e.g., 2-bromophenyl chloride). Excess halide ensures completion, and the crude product is purified via distillation or chromatography .

- Optimization : Photochemical bromination in microchannel reactors has been demonstrated for related compounds (e.g., 2,6-dichlorobenzyl bromide), achieving high conversion rates (100% in 15 s) under solvent-free conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- Chromatography : GC-MS/MS with sequential DI-HS-SPME extraction is effective for detecting chlorinated benzyl derivatives, with detection limits in the ng/mL range .

- Spectroscopy : Benchtop NMR can monitor bromination reactions (e.g., conversion of alcohols to aldehydes), provided fluorine atoms are absent to avoid signal interference .

Q. How can the stability of this compound be assessed under varying pH or temperature?